![molecular formula C17H19N3O3S B128189 (R)-奥美拉唑 CAS No. 119141-89-8](/img/structure/B128189.png)
(R)-奥美拉唑
描述
(R)-Omeprazole, commonly known as omeprazole, is a medication used primarily to treat conditions related to gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD). It functions as a proton pump inhibitor (PPI), which means it works by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in the stomach lining. This action effectively reduces the production of stomach acid.
Synthesis Analysis
While the provided papers do not detail the synthesis of omeprazole, they do discuss its biological effects and potential for drug interactions. Omeprazole is known to be an inducer of cytochrome P450 in human liver, both in vitro and in vivo, which suggests that it could increase the metabolism of other drugs that are specifically oxidized by the cytochrome P450IA subfamily . This property is important to consider when synthesizing or prescribing omeprazole, as it may affect the metabolism of co-administered drugs.
Molecular Structure Analysis
The molecular structure of omeprazole is a substituted benzimidazole. This structure is crucial for its function as a proton pump inhibitor. Although the papers do not directly analyze the molecular structure, they do mention that omeprazole's mechanism of action involves blocking ATP4A in gastric parietal cells . Additionally, its structure allows it to act as an aryl hydrocarbon receptor (AhR) agonist .
Chemical Reactions Analysis
Omeprazole's chemical reactions in the body include its role as an inducer of cytochrome P450, which can lead to increased metabolism of other substances. It has been shown to increase cytochrome P450IA2 and specific cytochrome P450IA subfamily-dependent monooxygenase activities . Furthermore, omeprazole's interaction with ATP7A, a copper-transporting ATPase, suggests that it may affect copper acquisition by tyrosinase, thereby inhibiting melanogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of omeprazole that are relevant to its pharmacological effects include its ability to induce enzymes like heme oxygenase-1 (HO-1) in human cells. This induction occurs via a hydrogen peroxide-independent Nrf2 signaling pathway, which is significant for its antioxidant properties . Additionally, omeprazole's interaction with patchouli alcohol (PA) has been studied, showing that the combination can normalize oxidative stress and inflammatory responses in a rat model of gastric ulcer .
科学研究应用
毒理遗传效应和抗氧化剂相互作用
(R)-奥美拉唑因其对遗传物质的毒理遗传效应而受到研究,特别是在洋葱根尖分生组织中。它已被观察到会诱导遗传毒性和致突变性。然而,与视黄醇棕榈酸酯和抗坏血酸等抗氧化剂维生素共同处理可显着抑制这些毒理遗传损伤,证明了它们在洋葱根尖分生组织中的抗遗传毒性、抗诱变性、抗毒性和抗细胞毒性作用 (Braga 等人,2018)。
色谱分析
已通过使用胶束流动相的色谱程序分析了 (R)-奥美拉唑及其主要代谢物(奥美拉唑砜和羟基奥美拉唑)。该方法应用于尿液和血清样品,确保药物及其代谢物在不到 11 分钟的时间内洗脱,不受蛋白质或内源性化合物的干扰,为生理样品中的奥美拉唑分析提供了可靠的方法 (Rambla-Alegre 等人,2009)。
相容性研究
已经对 (R)-奥美拉唑与甘露醇等常见赋形剂之间的相容性进行了研究,以了解它们的相互作用,这可能与药物生物利用度直接相关。差示扫描量热法 (DSC) 和其他技术表明存在相互作用,阐明了 (R)-奥美拉唑在药物制剂中的物理化学特性 (Agatonovic-Kustrin 等人,2008)。
稳定性增强
研究还集中在提高 (R)-奥美拉唑的稳定性,特别是在由于其在酸性条件下快速分解而带来的制剂挑战的背景下。已经研究了与磺丁基醚-β-环糊精 (Captisol-CD) 等物质的相互作用,以提高稳定性并提供更有效的口服液体制剂,尽管结果表明环糊精的腔太小而无法包合,这表明需要进一步研究替代的稳定性增强方法 (Agatonovic-Kustrin 等人,2007)。
作用机制
Target of Action
The primary target of ®-Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump , located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion.
Biochemical Pathways
The inhibition of the proton pump by ®-Omeprazole leads to a reduction in gastric acid secretion, increasing the pH of the stomach. This affects various biochemical pathways, including the activation of digestive enzymes and the absorption of certain nutrients that require an acidic environment . The decrease in gastric acidity also affects the gut microbiota, potentially leading to changes in the composition of these microbial communities .
Pharmacokinetics
The pharmacokinetics of ®-Omeprazole involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed in the small intestine. It is extensively metabolized in the liver by the cytochrome P450 system, primarily by the CYP2C19 and CYP3A4 isoenzymes . The metabolites are excreted mainly in urine but also in feces . The bioavailability of ®-Omeprazole is affected by factors such as food intake and the presence of certain genetic polymorphisms in the CYP2C19 enzyme .
Result of Action
The result of ®-Omeprazole’s action is a significant reduction in gastric acid secretion, leading to an increase in gastric pH . This alleviates symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It also allows for the healing of esophageal erosions and ulcers that may occur in these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Omeprazole. For instance, the pH of the stomach can affect the activation of the drug, with a more acidic environment favoring its conversion to the active form . Additionally, factors such as diet and the use of other medications can influence the drug’s absorption and metabolism, thereby affecting its efficacy . Genetic factors, such as polymorphisms in the CYP2C19 enzyme, can also influence the metabolism of the drug and thus its efficacy .
属性
IUPAC Name |
6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317408 | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(r)-Omeprazole | |
CAS RN |
119141-89-8, 119141-88-7 | |
Record name | (+)-Omeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-omeprazole interact with the proton pump?
A1: While both (R)- and (S)-omeprazole are prodrugs that require activation in the acidic environment of the gastric parietal cell canaliculi, (R)-omeprazole exhibits a lower affinity for the proton pump H+,K+-ATPase compared to (S)-omeprazole. []
Q2: What is the primary metabolic pathway for (R)-omeprazole?
A2: (R)-omeprazole is primarily metabolized by CYP2C19 to its hydroxy metabolite, which is more hydrophilic and easily excreted. []
Q3: What is the molecular formula and weight of (R)-omeprazole?
A3: The molecular formula of (R)-omeprazole is C14H17N3O3S, and its molecular weight is 303.37 g/mol.
Q4: Is there spectroscopic data available for (R)-omeprazole?
A4: Yes, circular dichroism (CD) has been used to chiroptically characterize the enantiomers of omeprazole, including (R)-omeprazole. The (+)-enantiomer of omeprazole is assigned the (R)-configuration based on its similar chiroptical features to a known standard. []
Q5: Have computational studies been conducted on (R)-omeprazole?
A6: Yes, several computational studies have investigated the inclusion complexes of (R)-omeprazole with various cyclodextrins, including β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin. [, , ] These studies have provided insights into binding energies, thermodynamic parameters, and potential for enantiomeric separation.
Q6: What do computational studies reveal about the interaction of (R)-omeprazole with cyclodextrins?
A7: Computational models using ONIOM2 and PM3 methods suggest that (R)-omeprazole forms more stable inclusion complexes with β-cyclodextrin compared to (S)-omeprazole. [] Similar findings were reported with hydroxypropyl-β-cyclodextrin, with (R)-omeprazole showing more exothermic binding energies. []
Q7: How does the stereochemistry of omeprazole affect its interaction with CYP enzymes?
A8: CYP2C19 preferentially metabolizes (R)-omeprazole via 5-hydroxylation, while it primarily 5-O-demethylates (S)-omeprazole. [] This highlights the stereoselectivity of CYP2C19 towards omeprazole enantiomers.
Q8: How does the pharmacokinetic profile of (R)-omeprazole differ from (S)-omeprazole?
A10: (R)-omeprazole exhibits faster clearance compared to (S)-omeprazole due to its preferential metabolism by CYP2C19. [] This contributes to the lower systemic exposure of (R)-omeprazole.
Q9: Can the pharmacokinetics of omeprazole be influenced by genetic variations?
A11: Yes, individuals with different CYP2C19 genotypes exhibit varying clearance rates of omeprazole enantiomers. [, , , ] For instance, those with homozygous mutant CYP2C19 display significantly higher exposure to (R)-omeprazole compared to those with the wild-type genotype.
Q10: What is the role of (R)-omeprazole in the overall efficacy of racemic omeprazole?
A12: While (R)-omeprazole is considered the inactive enantiomer, its metabolic pathway contributes to the overall pharmacokinetic profile and potential drug interactions of racemic omeprazole. []
Q11: Can (R)-omeprazole induce or inhibit drug-metabolizing enzymes?
A13: Although (R)-omeprazole itself may not directly induce CYP enzymes, studies using racemic omeprazole have shown induction of CYP3A4 in human hepatocytes and cell lines. [] This induction is thought to occur via the glucocorticoid receptor and pregnane X receptor axis.
Q12: What are the implications of CYP2C19 inhibition by omeprazole?
A14: Omeprazole, particularly its (S)-enantiomer, is a potent inhibitor of CYP2C19. [, , , ] This inhibition has clinical relevance as it can lead to drug-drug interactions with other CYP2C19 substrates, such as clopidogrel.
Q13: What analytical techniques are used to differentiate and quantify omeprazole enantiomers?
A15: Chiral high-performance liquid chromatography (HPLC) is commonly employed for the enantioselective separation and quantification of omeprazole enantiomers. [, , , ] This technique utilizes chiral stationary phases to achieve baseline separation of the enantiomers.
Q14: Are there any other analytical techniques used in omeprazole research?
A16: Besides chiral HPLC, affinity capillary electrophoresis (ACE) has also been employed to study the enantioselective binding of omeprazole to human serum albumin (HSA). [] Additionally, fluorescence spectroscopy has been utilized to investigate the binding interactions and mechanisms between omeprazole enantiomers and HSA. []
Q15: How are analytical methods for omeprazole validated?
A17: Analytical methods for omeprazole, particularly those used for quantitative purposes, are validated according to established guidelines such as those outlined by the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH). [] The validation process typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。